6-(Bromomethyl)-2-chloroquinoline
Description
Historical Context and Evolution of Quinoline (B57606) Chemistry Research
The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar. chemicalbook.com Since this initial discovery, the field has seen a significant evolution in synthetic methodologies. Early methods, such as the Skraup synthesis, the Doebner-von Miller reaction, and the Friedländer synthesis, laid the groundwork for accessing the quinoline core. uni.lu Over the years, research has progressed towards developing more efficient, sustainable, and versatile synthetic routes, including microwave-assisted and metal-free reactions. nih.gov This continuous advancement has expanded the accessibility and diversity of functionalized quinoline derivatives for various scientific investigations.
Structural Diversity and Core Scaffolds in Advanced Organic Chemistry
The quinoline nucleus is a versatile scaffold that allows for functionalization at multiple positions, giving rise to a vast structural diversity of derivatives. chemimpex.comatlantis-press.com This adaptability makes it a privileged structure in medicinal chemistry and materials science. chemimpex.comguidechem.com The ability to introduce a wide range of substituents onto the quinoline core enables the fine-tuning of its chemical and physical properties, leading to the development of compounds with tailored functionalities. atlantis-press.com The exploration of different substitution patterns on the quinoline ring is a key area of research aimed at discovering novel compounds with enhanced activities. chemimpex.com
Contemporary Research Trajectories for Functionalized Quinoline Motifs
Modern research on functionalized quinolines is highly interdisciplinary, with significant efforts focused on the development of novel therapeutic agents. guidechem.com Scientists are actively investigating quinoline derivatives for their potential as anti-malarial, anti-cancer, antibacterial, and antiviral agents. chemimpex.comansfoundation.org The compound 6-Bromo-2-chloroquinoline (B23617), a direct precursor to 6-(Bromomethyl)-2-chloroquinoline, serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-malarial and anti-cancer drugs. chemimpex.com Furthermore, the unique chemical properties of functionalized quinolines make them valuable in materials science for creating advanced polymers and coatings with enhanced durability. chemimpex.com The strategic introduction of reactive groups, such as the bromomethyl group in this compound, provides a handle for further chemical modifications, opening up avenues for creating complex molecular architectures and novel bioactive molecules. uni.lu
Research Data on 6-Bromo-2-chloroquinoline
As a direct precursor to the title compound, the properties of 6-Bromo-2-chloroquinoline are of significant interest.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H5BrClN | chemicalbook.com |
| Molecular Weight | 242.5 g/mol | chemicalbook.com |
| Melting Point | 148-150 °C | chemicalbook.com |
| Boiling Point (Predicted) | 325.7±22.0 °C | chemicalbook.com |
| Density (Predicted) | 1.673±0.06 g/cm³ | chemicalbook.com |
| Acidity Coefficient (pKa) (Predicted) | -0.48±0.43 | chemicalbook.com |
Synthesis of 6-Bromo-2-chloroquinoline
The synthesis of 6-Bromo-2-chloroquinoline has been reported through a multi-step process starting from (2E)-N-(4-bromophenyl)-3-phenylacrylamide. This intermediate is then cyclized to form 6-bromoquinolin-2(1H)-one, which is subsequently treated with phosphorus oxychloride to yield the final product. chemicalbook.com Another synthetic route involves the reaction of 6-bromoquinolin-4-ol (B142416) with phosphorus oxychloride.
Crystal Structure of a Related Isomer
| Parameter | Value for 3-bromomethyl-2-chloro-quinoline | Source |
|---|---|---|
| Crystal System | Triclinic | |
| Space Group | P'1 | |
| a (Å) | 6.587(2) | |
| b (Å) | 7.278(3) | |
| c (Å) | 10.442(3) | |
| α (°) | 83.59(3) | |
| β (°) | 75.42(2) | |
| γ (°) | 77.39(3) | |
| Volume (ų) | 471.9(3) | |
| Z | 2 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(bromomethyl)-2-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHAQQKHOFFPEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460966 | |
| Record name | Quinoline, 6-(bromomethyl)-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123637-77-4 | |
| Record name | Quinoline, 6-(bromomethyl)-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Bromomethyl 2 Chloroquinoline
Precursor Synthesis and Derivatization Strategies
The foundation of synthesizing 6-(bromomethyl)-2-chloroquinoline lies in the effective construction of its precursors. This involves the initial formation of the 2-chloroquinoline (B121035) scaffold, followed by the introduction of a methyl group at the C-6 position, which will later be functionalized.
Synthesis of the 2-Chloroquinoline Core
The 2-chloroquinoline core is a versatile intermediate in the synthesis of numerous quinoline (B57606) derivatives. acs.org A common and traditional method for its preparation involves the chlorination of 2(1H)-quinolinone using an excess of phosphorus oxychloride under reflux conditions. acs.org However, this method can be hazardous and inefficient due to the challenges of removing residual phosphorus oxychloride. acs.org
More contemporary and efficient methods have been developed. One such method involves the reaction of 2-vinyl- or heteroaryl-substituted anilines with diphosgene in an acetonitrile (B52724) solution. acs.org This reaction proceeds through a reactive imidoyl moiety to yield the corresponding 2-chloroquinolines. acs.org The proposed mechanism for this transformation consists of three key steps: the generation of a phenyl isocyanate, the formation of the quinoline ring, and subsequent chlorination at the C-2 position. acs.org This approach offers the advantage of avoiding the use of excess phosphorus oxychloride. acs.org
Another significant synthetic route is the Vilsmeier-Haack reaction. Acetanilides can be converted into 2-chloroquinoline-3-carbaldehydes in good yields by treatment with the Vilsmeier reagent (formed from DMF and phosphorus oxychloride) in a phosphoryl chloride solution. rsc.orgrsc.org The reaction mechanism is thought to involve the sequential conversion of the acetanilide (B955) into an imidoyl chloride and then an N-(α-chlorovinyl)aniline, which is subsequently diformylated and cyclized to form the 2-chloroquinoline-3-carbaldehyde (B1585622). rsc.org
Furthermore, the synthesis of 2-chloroquinolines can be achieved from anilines and chloroacetaldehyde (B151913) in the presence of a catalyst like hydrochloric acid, with reported yields around 70-80%. ontosight.ai
Introduction of Methyl Substituents at the C-6 Position
Once the 2-chloroquinoline core is synthesized, the next critical step is the introduction of a methyl group at the C-6 position to form 2-chloro-6-methylquinoline (B1583817). This intermediate is the direct precursor for the subsequent bromination reaction. The synthesis of 2-chloro-6-methylquinoline can be achieved through various methods, often starting from commercially available precursors. For instance, it can be synthesized from 6-methyl-2-oxo-1,2-dihydroquinoline through chlorination.
Bromination Reactions for Benzylic Functionalization
The final key transformation in the synthesis of this compound is the selective bromination of the methyl group at the C-6 position. This benzylic bromination is a crucial step that introduces the desired bromo functionality.
Regioselective Bromination via Radical Pathways
Benzylic bromination is typically achieved through a free radical pathway, often utilizing N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as dibenzoyl peroxide (BPO) or light. nih.govmasterorganicchemistry.com The reaction proceeds via the formation of a resonance-stabilized benzylic radical, which then reacts with a bromine source. The use of NBS is advantageous as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring. youtube.com
An attempt to brominate the methyl group at the C-6 position of a quinoline ring that also contained an acetal (B89532) function at the C-3 position resulted in an unexpected conversion of the acetal to a 2-bromoethyl ester, highlighting the potential for side reactions depending on the substrate's functional groups. nih.gov
The efficiency and selectivity of benzylic bromination are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the nature and amount of the radical initiator, and the reaction temperature. For instance, the bromination of some substrates has been successfully carried out using NBS in solvents like 1,2-dimethoxyethane (B42094) at room temperature. researchgate.net Continuous flow photochemical bromination using in situ generated bromine from NaBrO₃/HBr has also been reported as a highly efficient method. researchgate.net The use of a photomicroreactor can significantly reduce reaction times and improve yields. researchgate.net
It's important to note that the presence of impurities in the NBS, such as Br₂ or HBr, can influence the reaction's activity. scientificupdate.com
The stoichiometry of the brominating agent and the reaction time are critical factors that control the selectivity of the bromination reaction, particularly in preventing over-bromination to form dibromo or tribromo products. scientificupdate.comresearchgate.net For the monobromination of a benzylic position, it is crucial to control the amount of NBS used, often employing a slight excess to ensure complete conversion of the starting material while minimizing the formation of the dibrominated product. scientificupdate.com
Kinetic studies and reaction modeling can be employed to understand the relationship between reaction rates, stoichiometry, and product distribution, allowing for the optimization of reaction conditions to maximize the yield of the desired monobrominated product. researchgate.net In some cases, a mixture of mono- and di-brominated products is inevitably formed, and a subsequent reductive step can be used to selectively convert the over-brominated material back to the desired monobrominated product. scientificupdate.com
| Reactant | Reagent(s) | Product | Reaction Type | Reference |
| 2(1H)-Quinolinone | POCl₃ (excess) | 2-Chloroquinoline | Chlorination | acs.org |
| 2-Vinylaniline | Diphosgene, MeCN | 2-Chloroquinoline | Cyclization/Chlorination | acs.org |
| Acetanilide | Vilsmeier Reagent, POCl₃ | 2-Chloroquinoline-3-carbaldehyde | Formylation/Cyclization | rsc.orgrsc.org |
| 2-Chloro-6-methylquinoline | NBS, Radical Initiator | This compound | Radical Bromination | nih.govmasterorganicchemistry.com |
Role of Solvents in Bromination Regioselectivity
The choice of solvent is crucial in directing the outcome of the benzylic bromination of 2-chloro-6-methylquinoline. The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the bromine source, is highly sensitive to the reaction medium. wikipedia.org
Traditionally, nonpolar solvents such as carbon tetrachloride (CCl₄) have been employed to achieve high regioselectivity for benzylic bromination. wikipedia.org The low polarity of CCl₄ disfavors the formation of ionic intermediates, thereby suppressing potential electrophilic aromatic substitution on the quinoline ring. The primary role of NBS in this system is to provide a constant, low concentration of molecular bromine (Br₂), which is generated upon reaction with trace amounts of HBr. masterorganicchemistry.com This low Br₂ concentration is key; it ensures that the reaction proceeds via a radical chain mechanism, which is selective for the weaker benzylic C-H bonds, rather than an electrophilic attack on the aromatic system. masterorganicchemistry.commasterorganicchemistry.com
Due to the toxicity and environmental impact of CCl₄, alternative solvents have been investigated. Trifluorotoluene has emerged as a suitable replacement, offering a similar nonpolar environment conducive to the radical pathway. wikipedia.org In contrast, polar solvents can significantly alter the reaction's course. For instance, more polar environments could potentially favor competing ionic pathways, leading to a decrease in the desired regioselectivity and the formation of undesired byproducts.
Catalyst Tuning for Enhanced Monobromination
Achieving selective monobromination at the benzylic position requires careful control over the radical initiation process. The "catalyst" in this context is typically a radical initiator, which can be either a chemical agent or an external energy source like UV light.
Radical Initiators: Chemical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used in small, catalytic amounts. The initiator's role is to generate the initial radical species that starts the chain reaction. Tuning involves optimizing the concentration of the initiator; too much can lead to an excessively high concentration of radicals, promoting side reactions such as dibromination or polymerization.
Photocatalysis: The use of light (photocatalysis) provides a high degree of control over the initiation step. nih.gov The reaction can be started and stopped simply by controlling the light source. The intensity of the light can be "tuned" to control the rate of radical formation, thereby minimizing over-bromination and enhancing the yield of the desired this compound. Studies on related photobromination processes have shown that optimizing parameters like light flux is of crucial theoretical and practical value for maximizing the yield of monobrominated products. researchgate.net
Mechanistic Insights into Bromination Regioselectivity
The high regioselectivity observed in the bromination of 2-chloro-6-methylquinoline is a direct consequence of the underlying free-radical mechanism and the relative stability of the possible radical intermediates. chemistrysteps.com The reaction proceeds through a well-established three-stage chain reaction: initiation, propagation, and termination. masterorganicchemistry.com
Initiation: The process begins with the homolytic cleavage of the radical initiator (e.g., AIBN) or the N-Br bond in NBS under heat or light, producing a small number of radicals. chemistrysteps.com These radicals then react with trace HBr to generate a bromine radical (Br•).
Propagation: This is the key stage for selectivity. A bromine radical abstracts a hydrogen atom from the substrate. Abstraction can occur from the methyl group (benzylic position) or the aromatic ring. However, the C-H bonds at the benzylic position are significantly weaker (bond dissociation energy of ~90 kcal/mol) than C-H bonds on an aromatic ring (~113 kcal/mol). masterorganicchemistry.com This energy difference means that hydrogen abstraction occurs preferentially at the methyl group, forming a resonance-stabilized benzylic radical. This radical is stabilized by the delocalization of the unpaired electron into the adjacent quinoline ring system. The newly formed benzylic radical then reacts with a molecule of Br₂ (present in low concentration) to form the product, this compound, and a new bromine radical, which continues the chain.
Termination: The reaction concludes when two radicals combine to form a stable, non-radical species.
The stability of the benzylic radical intermediate is the primary driving force for the reaction's regioselectivity, favoring substitution at the methyl group over any other position. chemistrysteps.com
Transition State Analysis in Benzylic Bromination
Computational studies, particularly using density functional theory (DFT), have provided deeper insights into the reaction mechanism by analyzing the transition states of the hydrogen abstraction step. researchgate.net The transition state is the highest energy point on the reaction coordinate between the reactants (benzylic C-H bond and bromine radical) and the products (benzylic radical and HBr).
Steric Effects Governing Substitution Patterns
Steric hindrance, which refers to the spatial arrangement of atoms and groups, also plays a role in governing substitution patterns. In the case of 2-chloro-6-methylquinoline, the substituents on the quinoline ring can influence the accessibility of different reaction sites.
The chloro group at the C-2 position introduces a degree of steric bulk near one side of the molecule. However, the target methyl group is located at the C-6 position, which is on the other ring of the quinoline system and relatively remote from the C-2 chloro substituent. This separation minimizes any direct steric hindrance from the chloro group on the approach of a bromine radical to the methyl group. The primary steric considerations would involve the accessibility of the benzylic hydrogens themselves. The methyl group's hydrogens are generally well-exposed, making them susceptible to radical attack. The presence of substituents at adjacent positions (C-5 or C-7) could potentially introduce steric hindrance that might slow the rate of bromination, but in the parent 2-chloro-6-methylquinoline, these positions are unsubstituted.
Advanced and Green Synthetic Protocols
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient methods. In the context of quinoline chemistry, this includes the use of advanced catalytic systems for the construction of the quinoline core itself.
Nanocatalyzed Approaches in Quinoline Synthesis
The synthesis of the quinoline skeleton, the precursor to this compound, has benefited significantly from the application of nanocatalysts. These materials offer high surface area, enhanced catalytic activity, and potential for recyclability, aligning with the principles of green chemistry. nih.gov Nanocatalyzed protocols often provide an effective alternative to traditional methods that may require harsh conditions, long reaction times, or hazardous reagents. acs.orgnih.gov
Various nanocatalysts have been successfully employed, typically in reactions like the Friedländer annulation, which condenses a 2-aminoaryl ketone with a compound containing an α-methylene ketone. acs.orgnih.gov
These nanocatalyzed methods represent a significant step forward in the sustainable synthesis of quinoline derivatives, offering high yields and improved reaction conditions. acs.org
Exploration of Environmentally Benign Conditions
The investigation into environmentally sustainable synthetic routes for this compound is an emerging area of interest, driven by the principles of green chemistry. Research in this domain focuses on minimizing the environmental impact of chemical processes through various strategies. These include the use of less hazardous reagents, the application of energy-efficient reaction conditions, and the reduction of waste streams. While comprehensive studies dedicated solely to the green synthesis of this specific quinoline derivative are not extensively documented, the exploration of greener methodologies for key synthetic steps, such as bromination and the use of alternative energy sources, provides insight into potential environmentally benign approaches.
One of the key transformations in the synthesis of this compound from its precursor, 2-chloro-6-methylquinoline, is the benzylic bromination. Traditional bromination methods often involve the use of elemental bromine, which is highly corrosive and hazardous. In an effort to mitigate these risks, alternative brominating agents are being explored. N-Bromosuccinimide (NBS) has been identified as a suitable reagent for such reactions. google.com The use of NBS is often preferred due to its solid nature, which makes it easier to handle, and its ability to provide a low, constant concentration of bromine in the reaction mixture, which can lead to higher selectivity and reduced formation of byproducts. The reaction is typically carried out in the presence of a radical initiator and under acidic conditions, for which various acids can be employed. google.com
Furthermore, the application of microwave irradiation represents a significant advancement in green synthetic chemistry. Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, leading to substantial energy savings. nih.govnih.govrsc.orgresearchgate.net This technique can also enhance reaction yields and, in some cases, enable reactions to occur under solvent-free conditions, further reducing the environmental footprint. While specific data on the microwave-assisted synthesis of this compound is limited, the successful application of this technology to the synthesis of various other quinoline and heterocyclic derivatives suggests its potential applicability. researchgate.net For instance, microwave irradiation has been effectively used in palladium-catalyzed cross-coupling reactions to produce substituted quinolones and in the synthesis of 2-anilinopyrimidines from 2-chloropyrimidines. rsc.orgresearchgate.net
The table below outlines a conceptual environmentally benign approach for the bromination of 2-chloro-6-methylquinoline, drawing upon the principles of using a safer brominating agent and the potential for microwave-assisted heating.
Table 1: Conceptual Environmentally Benign Synthesis of this compound
| Parameter | Condition | Rationale for Environmental Consideration |
| Starting Material | 2-Chloro-6-methylquinoline | Precursor for the target compound. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Safer and more selective alternative to elemental bromine. google.com |
| Catalyst/Initiator | Radical Initiator (e.g., AIBN, Benzoyl Peroxide) | Necessary for benzylic bromination with NBS. |
| Solvent | Dichloromethane or potentially a greener alternative | Dichloromethane is commonly used but exploring greener solvents is a key aspect of environmentally benign synthesis. google.com |
| Heating Method | Microwave Irradiation (Hypothetical) | Potential for significant reduction in reaction time and energy consumption. nih.govnih.gov |
| Temperature | 75 °C (Hypothetical) | A plausible temperature for microwave-assisted N-alkylation that could be adapted. nih.gov |
| Reaction Time | Minutes (Hypothetical) | Microwave heating can drastically shorten reaction times compared to conventional methods. nih.gov |
It is important to note that the conditions presented in the table are based on established green chemistry principles and successful applications in related syntheses. Further experimental validation is necessary to optimize these conditions for the specific synthesis of this compound. The continuous exploration of heterogeneous catalysts, such as zeolite-based catalysts, and solvent-free reaction conditions will be crucial in developing a truly sustainable and environmentally benign synthesis for this important chemical compound. rsc.org
Reactivity and Derivatization of 6 Bromomethyl 2 Chloroquinoline
Reactivity of the Bromomethyl Group
The bromomethyl group attached to the quinoline (B57606) core at the 6-position behaves as a typical benzylic halide. The bromine atom is a good leaving group, rendering the adjacent methylene (B1212753) carbon susceptible to attack by various nucleophiles. This reactivity is central to the derivatization of the molecule at this position.
Nucleophilic Substitution Reactions
The primary mode of reaction for the bromomethyl group is nucleophilic substitution, where a nucleophile replaces the bromine atom. This class of reactions is fundamental to the construction of a wide array of derivatives.
While direct hydrolysis of the bromomethyl group to a hydroxymethyl group can be achieved, a more common approach involves the use of a protected form of the hydroxyl group, such as an acetate (B1210297), followed by hydrolysis. For instance, reaction with sodium acetate would yield the corresponding acetoxymethyl derivative, which can then be readily hydrolyzed to the 6-(hydroxymethyl)-2-chloroquinoline.
Similarly, alkoxymethyl derivatives can be synthesized by reacting 6-(bromomethyl)-2-chloroquinoline with alkoxides. For example, treatment with sodium methoxide (B1231860) would yield 2-chloro-6-(methoxymethyl)quinoline. A related reaction has been documented for 3-benzyl-6-bromo-2-chloroquinoline, which upon reaction with sodium methoxide, undergoes substitution at the 2-position to yield 3-benzyl-6-bromo-2-methoxyquinoline, highlighting the reactivity of the chloro-substituent which will be discussed later. google.com
| Reactant | Reagent | Product | Reference |
| 3-benzyl-6-bromo-2-chloroquinoline | Sodium methoxide/methanol | 3-benzyl-6-bromo-2-methoxyquinoline | google.com |
This table presents a reaction analogous to the formation of alkoxymethyl derivatives, demonstrating the reactivity of a related chloroquinoline.
The bromomethyl group readily undergoes substitution with primary and secondary amines to afford the corresponding aminomethyl and dialkylaminomethyl derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct. This provides a straightforward route to introduce nitrogen-containing functionalities, which are prevalent in many biologically active compounds.
The electrophilic nature of the carbon atom in the bromomethyl group makes this compound an excellent alkylating agent. It can be used to introduce the 2-chloroquinolin-6-ylmethyl moiety onto a variety of nucleophilic substrates, including carbanions, enolates, and heteroatoms in more complex molecular scaffolds. This strategy is particularly useful in the convergent synthesis of elaborate molecules where the quinoline unit is a key structural feature.
Radical Reactions and Their Synthetic Utility
In addition to nucleophilic substitution, the bromomethyl group can participate in radical reactions. Under radical-initiating conditions, such as with AIBN (azobisisobutyronitrile), the carbon-bromine bond can undergo homolytic cleavage to form a benzylic radical. This reactive intermediate can then participate in various radical-mediated transformations, such as radical-radical coupling or addition to multiple bonds. For example, a patent describes the use of benzoyl peroxide, a radical initiator, in a reaction involving a related bromo-methylated quinoline derivative, suggesting the potential for radical pathways. google.com
Reactivity of the Chloro Substituent at C-2
The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom in the quinoline ring, along with the fused benzene (B151609) ring, helps to stabilize the Meisenheimer-like intermediate formed during the substitution process. This makes the C-2 position a prime site for modification.
Studies on 2-chloroquinolines have shown that they are highly reactive towards nucleophiles such as amines and alkoxides. researchgate.net For example, 2-chloroquinoline (B121035) exhibits higher reactivity toward methoxide ions compared to its 4-chloro isomer. researchgate.net This reactivity can be exploited to introduce a variety of substituents at the 2-position. For instance, treatment of 2-chloroquinolines with amines leads to the formation of 2-aminoquinoline (B145021) derivatives. Similarly, reaction with alkoxides or phenoxides yields the corresponding 2-alkoxy or 2-aryloxyquinolines. The reactivity of the chloro group at C-2 is a key feature that allows for the synthesis of a wide range of functionalized quinolines. A study on the reaction of 2-chloroquinolines with 1,2,4-triazole (B32235) demonstrates the feasibility of substituting the chloro group with nitrogen nucleophiles. researchgate.net
| Reactant | Nucleophile | Product | Reference |
| 2-Chloroquinoline | 1,2,4-Triazole | 2-(1H-1,2,4-Triazol-1-yl)quinoline | researchgate.net |
| 2-Chloroquinoline | Piperidine | 2-(Piperidin-1-yl)quinoline | researchgate.net |
| 2-Chloroquinoline | Methoxide ion | 2-Methoxyquinoline | researchgate.net |
This table illustrates the reactivity of the chloro group at the C-2 position in the parent 2-chloroquinoline with various nucleophiles.
The synthesis of 6-bromo-2-chloroquinoline (B23617) from 6-bromo-2-hydroxyquinoline using reagents like phosphorus oxychloride and phosphorus pentachloride further implies that the 2-chloro substituent can be readily introduced and is, therefore, a good leaving group for subsequent nucleophilic substitution reactions. prepchem.com
Nucleophilic Aromatic Substitution Pathways
The 2-chloroquinoline moiety is susceptible to nucleophilic aromatic substitution (SNAr), a process where a nucleophile replaces the chlorine atom on the aromatic ring. pressbooks.pub This reactivity is enhanced by the nitrogen atom within the quinoline ring, which acts as an electron-withdrawing group, stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. pressbooks.publibretexts.org
The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides involves a two-step addition-elimination process. libretexts.org The nucleophile first attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate. pressbooks.pub Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring. pressbooks.pub Studies on related chloroquinolines have shown that the 2-chloro position is highly reactive towards nucleophiles like methoxide ions and amines. researchgate.net For instance, 2-chloroquinolines react readily with 1,2,4-triazole, particularly in the presence of a base to form the more nucleophilic triazole salt. researchgate.net
This pathway can be exploited to introduce a variety of functional groups at the C2 position of this compound. Common nucleophiles employed in such reactions include amines, alkoxides, and thiols, leading to the formation of 2-amino, 2-alkoxy, and 2-thioether quinoline derivatives, respectively. The reaction conditions can often be tuned to favor substitution at the C2 position while leaving the bromomethyl group intact, especially with softer nucleophiles or under controlled temperatures.
| Nucleophile | Reagent Example | Product Type | Reference Reaction Principle |
|---|---|---|---|
| Amine | Morpholine | 2-(Morpholin-4-yl)quinoline derivative | Displacement of chlorine on activated heterocycles by amines. youtube.comsemanticscholar.org |
| Alkoxide | Sodium Methoxide | 2-Methoxyquinoline derivative | Reaction of chloroquinolines with methoxide ions is a known transformation. researchgate.netgoogle.com |
| Thiolate | Sodium Thiophenoxide | 2-(Phenylthio)quinoline derivative | Thiolates are effective nucleophiles for SNAr reactions with chloroquinolines. mdpi.com |
| Azide | Sodium Azide | 2-Azidoquinoline derivative | Azide ions can displace halides on heterocyclic systems. mdpi.com |
Palladium-Catalyzed Cross-Coupling Methodologies (Conceptual Application)
The chloro and bromo substituents on the quinoline ring of this compound make it a prime candidate for palladium-catalyzed cross-coupling reactions. mdpi.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov
Both the C2-Cl and C6-Br bonds can potentially participate in cross-coupling reactions. Generally, the reactivity of aryl halides in oxidative addition follows the order C-I > C-Br > C-Cl. This suggests that the C6-Br bond would be more reactive than the C2-Cl bond, allowing for selective coupling at the C6 position under carefully controlled conditions. However, the development of specialized phosphine (B1218219) ligands (such as RuPhos and BrettPhos) has enabled efficient coupling of less reactive aryl chlorides. rsc.org
Conceptual applications of this methodology include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond, yielding aryl- or heteroaryl-substituted quinolines. nobelprize.org
Sonogashira Coupling: Coupling with a terminal alkyne to introduce alkynyl moieties, which are versatile handles for further synthesis, such as in the construction of nanomaterials or pharmaceuticals. researchgate.net
Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, providing access to a wide range of N-aryl quinoline derivatives. rsc.org
Heck Coupling: Reaction with an alkene to form a substituted alkene, adding a vinyl group to the quinoline core.
| Reaction Name | Coupling Partner | Conceptual Product at C6-Br | General Principle Reference |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | 2-Chloro-6-phenyl-quinoline derivative | Pd-catalyzed reaction of aryl halides with organoboron compounds. nobelprize.org |
| Sonogashira Coupling | Phenylacetylene | 2-Chloro-6-(phenylethynyl)quinoline derivative | Pd/Cu-catalyzed coupling of aryl halides with terminal alkynes. researchgate.net |
| Buchwald-Hartwig Amination | Aniline | N-Phenyl-quinolin-6-amine derivative | Pd-catalyzed formation of C-N bonds from aryl halides and amines. rsc.org |
| Heck Coupling | Styrene | 2-Chloro-6-styrylquinoline derivative | Pd-catalyzed reaction of aryl halides with alkenes. researchgate.net |
Intermolecular and Intramolecular Cyclization Reactions
The presence of the highly reactive bromomethyl group makes this compound an excellent substrate for cyclization reactions. This electrophilic benzylic bromide can readily react with nucleophiles to form new rings, leading to the synthesis of complex polycyclic heteroaromatic systems.
Intermolecular Cyclization: In this approach, this compound reacts with a separate molecule containing at least two nucleophilic centers. For example, reaction with a binucleophile like guanidine (B92328) could lead to the formation of pyrimido-annulated quinolines. researchgate.net The reaction would likely proceed via initial nucleophilic attack from one of the guanidine nitrogens on the bromomethyl group, followed by a subsequent intramolecular cyclization and aromatization sequence.
Intramolecular Cyclization: This strategy involves first modifying the quinoline core to introduce a nucleophilic center, which then reacts with the proximate bromomethyl group. A common approach is to first perform a nucleophilic aromatic substitution at the C2 position with a nucleophile that contains an additional functional group. For example, substitution of the C2-chloro group with 2-aminoethanol would yield an intermediate that, upon deprotonation of the hydroxyl group, could undergo an intramolecular Williamson ether synthesis-type cyclization with the bromomethyl group to form a new six-membered ring fused to the quinoline system. Such cyclizations are fundamental in building complex molecular architectures from simpler precursors. nih.govnih.govresearchgate.net
Spectroscopic Characterization Methodologies
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information can be used to identify and quantify the elemental composition and molecular structure of a compound. In the analysis of 6-(Bromomethyl)-2-chloroquinoline, both high-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS) are valuable methodologies.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound with a high degree of confidence. This is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions. HRMS can also be coupled with techniques like liquid chromatography (LC-HRMS) to analyze complex mixtures and identify unknown compounds, such as transformation products of a parent molecule. mdpi.com
The accurate mass measurements obtained from HRMS are crucial for confirming the identity of synthesized compounds and for elucidating the structures of novel substances. mdpi.com The high resolving power of HRMS enables the separation of ions with very similar m/z values, providing unambiguous identification.
For this compound, HRMS would be instrumental in confirming its elemental composition of C₁₀H₇BrClN. The technique can differentiate it from other potential isomers or byproducts that may have formed during its synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govsbq.org.br GC separates volatile and thermally stable compounds from a mixture, and the separated components are then introduced into the mass spectrometer for detection and identification. nih.gov
GC-MS is a widely used technique for the analysis of a broad range of compounds and is known for its high sensitivity, resolution, and reproducibility. sbq.org.br The process involves injecting a sample into the GC, where it is vaporized and carried by an inert gas through a long, thin column. The separation is based on the differential partitioning of the analytes between the stationary phase in the column and the mobile gas phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The resulting mass spectrum serves as a "molecular fingerprint" that can be compared to spectral libraries for identification. nih.gov
In the context of this compound, GC-MS would be used to determine its purity, identify any impurities, and confirm its molecular weight. The fragmentation pattern observed in the mass spectrum would provide valuable structural information, corroborating the presence of the quinoline (B57606) core, the bromine, and the chlorine atoms.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. The resulting spectrum provides information about the electronic transitions within the molecule, which is related to its chemical structure and conjugation.
X-ray Crystallography for Solid-State Structure Determination
A study on the related compound, 3-bromomethyl-2-chloro-quinoline, revealed its crystal structure. ansfoundation.org The compound crystallizes in the triclinic space group P'1 with two molecules in the unit cell. ansfoundation.org The analysis showed that the pyridine (B92270) ring has a slightly distorted conformation, while the phenyl ring has a normal geometry. ansfoundation.org The structure is stabilized by intramolecular C-H…Cl and intermolecular C-H…N hydrogen bonds, as well as van der Waals forces. ansfoundation.org
Although the crystal structure of this compound itself is not detailed in the provided results, the study of its isomer provides a strong indication of the type of structural information that can be obtained. For this compound, X-ray crystallography would definitively confirm the connectivity of the atoms and provide precise measurements of its solid-state molecular geometry. This would include the conformation of the bromomethyl group relative to the quinoline ring and the planarity of the bicyclic system.
Crystallographic Data for 3-bromomethyl-2-chloro-quinoline ansfoundation.org
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P'1 |
| a (Å) | 6.587(2) |
| b (Å) | 7.278(3) |
| c (Å) | 10.442(3) |
| α (°) | 83.59(3) |
| β (°) | 75.42(2) |
| γ (°) | 77.39(3) |
| Volume (ų) | 471.9(3) |
| Z | 2 |
| Final R-value | 0.0734 |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study quinoline (B57606) derivatives, providing valuable information about their reactivity and spectroscopic properties. dergipark.org.trresearchgate.net
DFT calculations are instrumental in predicting the selectivity and elucidating the mechanisms of chemical reactions involving 6-(Bromomethyl)-2-chloroquinoline. For instance, in reactions involving nucleophilic substitution, DFT can help determine whether the reaction will occur at the benzylic carbon of the bromomethyl group or at the C2 position of the quinoline ring. The chlorine atom at the C2 position and the bromine atom on the methyl group are both potential leaving groups.
Studies on similar 2-chloroquinoline (B121035) systems have shown that the chlorine at the C2 position is readily displaced by various nucleophiles. nih.govresearchgate.netnih.gov For example, the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with nucleophiles like amines leads to the substitution of the chlorine atom. nih.gov The mechanism often involves a nucleophilic attack on the C2 carbon, followed by the elimination of the chloride ion.
In the case of this compound, the presence of the bromomethyl group introduces another reactive site. The stability of the potential intermediates and transition states for nucleophilic attack at both the C2 carbon and the bromomethyl carbon can be calculated using DFT. These calculations can predict the regioselectivity of a given reaction. For example, the reaction with a soft nucleophile might favor substitution at the bromomethyl position via an SN2 mechanism, while a different nucleophile under other conditions might favor substitution at the C2 position.
Furthermore, DFT can be used to model the reaction pathways of more complex transformations, such as metal-catalyzed cross-coupling reactions or cyclization reactions where the quinoline core is further functionalized. mdpi.comresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed, providing a comprehensive understanding of the reaction mechanism.
Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that helps in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy and distribution of these orbitals provide insights into the electrophilic and nucleophilic nature of a molecule.
For quinoline derivatives, the HOMO is often localized on the quinoline ring, particularly on the carbon atoms of the benzene (B151609) part and the nitrogen atom. researchgate.net The LUMO, on the other hand, is typically distributed over the pyridine (B92270) ring, including the C2 carbon. researchgate.net In this compound, the presence of the electron-withdrawing chloro and bromomethyl groups is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is an indicator of the chemical stability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations can precisely determine these energy levels and visualize the orbital distributions. This analysis helps in predicting the sites of electrophilic and nucleophilic attack. For instance, a region with a high LUMO density would be a likely site for a nucleophilic attack. FMO analysis of similar chloroquinoline derivatives has been used to explain their chemical reactivity. dergipark.org.trresearchgate.net
| Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). A lower LUMO energy suggests a higher susceptibility to nucleophilic attack at the C2 position and the bromomethyl carbon. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |
This table provides a conceptual overview of FMO parameters and their relevance. Actual values would require specific DFT calculations.
Molecular Dynamics Simulations (Conceptual Application)
For example, MD simulations could model the solvation of this compound in various solvents, providing insights into how the solvent molecules arrange around the solute and how this might influence reaction rates and pathways. The simulations could also be used to study the dynamics of the bromomethyl group, such as its rotational freedom and preferred orientations, which can be important for its reactivity in substitution reactions.
In a broader context, if this compound were to be investigated as a precursor for a biologically active molecule, MD simulations could be used to study its interaction with a biological target, such as a protein binding site. This would involve docking the molecule into the active site and then running an MD simulation to observe its stability and the nature of its interactions over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Methodology, not specific activity)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property. wikipedia.org The general methodology involves several key steps:
Data Set Collection: A series of structurally related compounds with known activities (e.g., inhibitory concentrations) are compiled. For a QSAR study involving derivatives of this compound, one would synthesize and test a library of related compounds.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors can be classified into several categories:
Constitutional: Molecular weight, number of atoms, etc.
Topological: Describing the connectivity of atoms.
Geometrical (3D): Related to the 3D structure of the molecule.
Physicochemical: Such as logP (lipophilicity), molar refractivity, and polarizability. neliti.comwalisongo.ac.id
Electronic: Derived from quantum chemical calculations, including dipole moment, HOMO/LUMO energies, and atomic charges. walisongo.ac.idorientjchem.org
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed activity. orientjchem.orgresearchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. orientjchem.org
While a specific QSAR model for this compound is not detailed here, the methodology is widely applied to quinoline derivatives to guide the design of new compounds with improved properties. neliti.comwalisongo.ac.idresearchgate.net
| Descriptor Type | Examples | Relevance to QSAR of Quinoline Derivatives |
| Electronic | HOMO/LUMO energies, dipole moment, atomic charges | Correlates with reactivity and intermolecular interactions. walisongo.ac.idorientjchem.org |
| Lipophilic | logP, cLogP | Relates to membrane permeability and transport. neliti.com |
| Steric | Molar refractivity, van der Waals volume | Describes the size and shape of the molecule, influencing binding to a target. |
| Topological | Connectivity indices | Encodes information about the branching and connectivity of the molecular structure. |
This table outlines the types of descriptors used in QSAR modeling and their general significance for quinoline derivatives.
In Silico Prediction of Synthetic Pathways and Optimization
Computational tools can be employed to predict and optimize synthetic routes for compounds like this compound. This field, often referred to as computer-aided synthesis design, utilizes databases of known chemical reactions and algorithms to propose plausible synthetic pathways.
For this compound, a retrosynthetic analysis would likely disconnect the bromomethyl group and the chloro group. The synthesis could be envisioned starting from a simpler quinoline precursor. For instance, a plausible route could involve the synthesis of 2-chloro-6-methylquinoline (B1583817), followed by a radical bromination of the methyl group. The synthesis of 2-chloro-6-methylquinoline itself can be achieved through various established methods for quinoline synthesis, such as the Doebner-von Miller reaction or the Combes synthesis, followed by chlorination of the corresponding quinolin-2-one.
Computational software can assist in this process by:
Searching for Precedents: Mining reaction databases for similar transformations to assess the feasibility of a proposed synthetic step.
Predicting Reaction Outcomes: Using machine learning models trained on vast amounts of reaction data to predict the major product of a reaction and even estimate the yield.
Optimizing Reaction Conditions: While still a developing area, some tools can suggest optimal reaction conditions (e.g., solvent, temperature, catalyst) based on similar known reactions.
The synthesis of related bromo- and chloro-substituted quinolines has been reported, providing a basis for designing a pathway to this compound. google.comsemanticscholar.orgresearchgate.netresearchgate.net For example, the synthesis of 6-bromo-3-chlorophenylmethyl-2-methoxyquinoline involves the chlorination of a benzyl (B1604629) group on a quinoline core using N-chlorosuccinimide (NCS). google.com This suggests that a similar strategy could be applicable for the bromination of a methyl group on the quinoline ring.
Applications As a Versatile Synthetic Building Block in Complex Molecule Synthesis
Precursor for Pharmacologically Relevant Quinoline (B57606) Derivatives
Quinoline and its derivatives are known to exhibit a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties. The compound 6-(bromomethyl)-2-chloroquinoline serves as a key starting material for creating novel quinoline-based structures with potential therapeutic applications. The reactivity of the chloro and bromomethyl groups allows for the systematic modification of the quinoline core to explore structure-activity relationships (SAR).
The bifunctional nature of this compound lends itself to the construction of larger molecules containing multiple quinoline units. For instance, a related compound, 3,6-bis(bromomethyl)-2-chloroquinoline, has been used to synthesize a novel molecule incorporating three quinolinone moieties by reacting it with 8-hydroxyquinoline. nih.gov This demonstrates the principle of using bromomethyl-functionalized chloroquinolines to build up complex, multi-quinolone systems which have been investigated for their potential anticancer activities against cell lines such as MCF-7 and HeLa. nih.gov
The two distinct reactive sites on this compound allow for the stepwise or simultaneous introduction of various functional groups. The 2-chloro position is amenable to nucleophilic substitution, enabling the introduction of oxygen, nitrogen, or sulfur nucleophiles. nih.gov This reaction is often used to install amino side chains or other heterocyclic rings, which are common features in many bioactive quinoline compounds. nih.govnih.gov
Simultaneously, the bromomethyl group at the 6-position is a potent alkylating agent. It can react with a wide array of nucleophiles, such as amines, thiols, and alcohols, to attach the quinoline core to other molecular fragments. This versatility is crucial for creating libraries of compounds for drug discovery, where small changes in peripheral functional groups can significantly impact biological activity. For example, the related precursor 6-bromo-4-iodoquinoline (B1287929) is a key intermediate in the synthesis of GSK2126458, a biologically active compound, highlighting the importance of functionalized quinolines in drug development. atlantis-press.comresearchgate.net
Intermediacy in the Synthesis of Natural Product Analogs
While natural products provide a rich source of inspiration for drug development, their direct synthesis can be complex. Simpler, more accessible synthetic intermediates are often used to create analogs that retain or improve upon the biological activity of the parent natural product.
In the synthesis of analogs of the natural product rosettacin (B1262365), a member of the aromathecin alkaloid family with potential antitumor activity, a structurally similar building block is employed. Specifically, the isomer 3-(bromomethyl)-2-chloroquinoline is used in an N-alkylation reaction with an isoquinolin-1(2H)-one intermediate. mdpi.com This reaction is a key step in constructing the core structure of rosettacin analogs. mdpi.com Although the specific use of this compound in rosettacin synthesis is not documented in the reviewed literature, the successful application of its isomer underscores the utility of bromomethyl-chloroquinoline scaffolds in the synthesis of complex alkaloids.
Utilization in Heterocyclic Compound Assembly
The assembly of hybrid molecules, where two or more different heterocyclic systems are joined together, is a common strategy in medicinal chemistry to develop compounds with novel or enhanced biological activities.
The reactive handles on this compound make it an ideal candidate for constructing quinoline-hybrid molecules. The general strategy involves using one of the functional groups to link the quinoline core to another heterocyclic system, such as a pyrimidine, pyrazole, or oxazole. researchgate.netnih.gov This approach has been used to create a variety of hybrid compounds with potential antimalarial, anticancer, and antimicrobial properties. nih.govnih.gov For example, quinoline-pyrimidine hybrids have shown effectiveness against strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov The synthesis of quinoline-oxazole hybrids has also been explored for developing new anticancer agents. researchgate.net While these examples utilize various quinoline precursors, they establish a clear precedent for the potential application of this compound in the creation of novel heterocyclic hybrids.
Synthesis of Fused Quinoline Systems
The dual reactivity of quinoline derivatives bearing both a halogen on the pyridine (B92270) ring and a halogenated methyl group on the benzene (B151609) ring provides a powerful platform for the synthesis of novel fused heterocyclic systems. While direct examples commencing with this compound are not extensively documented in readily available literature, the synthetic strategies employed with closely related analogs, such as ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate, offer significant insight into the potential transformations of the title compound. These reactions typically involve intramolecular or intermolecular cyclization pathways, leading to the formation of new heterocyclic rings fused to the quinoline framework.
One notable approach involves the reaction of these bifunctional quinolines with various nucleophiles, leading to the construction of fused systems like pyrrolo[3,4-b]quinolones. In a documented example using a related starting material, ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate, a one-pot reaction with anilines, hydrocarbylamines, or diamines in refluxing ethanol (B145695) has been shown to produce a variety of 7-bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives. globethesis.com This transformation proceeds through an initial nucleophilic substitution at the chloromethyl group, followed by an intramolecular cyclization and amide formation.
The general scheme for such a reaction, adapted for this compound, would likely involve the reaction with a primary amine. The amine would first displace the bromide from the bromomethyl group. Subsequent intramolecular nucleophilic attack of the newly introduced secondary amine onto the carbon bearing the chlorine atom, or a related cyclization pathway, would result in the formation of a new five-membered ring fused to the quinoline core.
Detailed research findings on the synthesis of fused quinoline systems from a closely related compound are presented in the following table:
Table 1: Synthesis of 7-bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one Derivatives globethesis.com
| Starting Material | Reagent | Product | Yield (%) |
| Ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate | Anilines | 7-bromo-2-aryl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one | Not Specified |
| Ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate | Hydrocarbylamines | 7-bromo-2-alkyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one | Not Specified |
| Ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate | Diamines | Bis(7-bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one) derivatives | Not Specified |
This methodology highlights the potential of this compound to serve as a key intermediate in the generation of diverse, fused heterocyclic libraries, which are of significant interest in medicinal chemistry and materials science. The specific products obtained would be contingent on the nature of the nucleophile employed and the reaction conditions. Further exploration of such reactions with this compound is anticipated to yield a wide array of novel fused quinoline systems with unique chemical and physical properties.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Improved Atom Economy
Future research will likely focus on developing more efficient and environmentally friendly synthetic methods. This includes exploring new catalytic systems and reaction conditions that improve atom economy by minimizing waste and maximizing the incorporation of starting materials into the final product.
Exploration of Catalytic Asymmetric Transformations
The development of catalytic asymmetric transformations involving quinoline (B57606) derivatives is a significant area of interest. nih.gov This would allow for the synthesis of enantioenriched molecules, which is crucial for the development of new therapeutic agents. nih.gov Such methods could involve kinetic resolution or enantioconvergent pathways to produce chiral products with high optical purity. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The use of flow chemistry and automated synthesis platforms offers the potential for more efficient, scalable, and safer production of 6-(bromomethyl)-2-chloroquinoline and its derivatives. These technologies allow for precise control over reaction parameters and can facilitate high-throughput screening of reaction conditions.
Advanced Applications in Material Science and Supramolecular Chemistry
The unique electronic and structural properties of the quinoline scaffold suggest potential applications in material science. Future research could explore the incorporation of this compound derivatives into novel polymers, organic light-emitting diodes (OLEDs), or other advanced materials. Its ability to participate in hydrogen bonding and other non-covalent interactions also makes it a candidate for applications in supramolecular chemistry. ansfoundation.org
Leveraging Artificial Intelligence and Machine Learning for Reaction Prediction
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic chemistry. nih.govnih.gov These tools can be used to predict the outcomes of reactions, optimize reaction conditions, and even design novel synthetic pathways. nih.gov By training models on large datasets of chemical reactions, researchers can accelerate the discovery and development of new molecules derived from this compound. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 6-(Bromomethyl)-2-chloroquinoline, and how are reaction conditions optimized?
Methodological Answer: A typical synthesis involves nucleophilic substitution or alkylation reactions. For example, bromomethyl-substituted quinoline derivatives can be synthesized by reacting 2-chloroquinoline precursors with bromomethylating agents (e.g., NBS or DBB) in aprotic polar solvents like acetone under reflux . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., acetone) enhance reaction rates by stabilizing intermediates.
- Molar ratios : A 1:2 molar ratio of bromomethylating agent to quinoline precursor is often optimal to minimize side products .
- Characterization : Post-synthesis, confirm structure via /-NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction for unambiguous confirmation .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : -NMR identifies bromomethyl protons (δ ~4.3–4.6 ppm) and aromatic protons in the quinoline ring (δ ~7.5–8.5 ppm). -NMR distinguishes the bromomethyl carbon (δ ~30–35 ppm) .
- Mass Spectrometry : HRMS confirms molecular weight (MW = 242.08 g/mol for CHBrClN) and isotopic patterns due to bromine/chlorine .
- X-ray Crystallography : Resolves spatial arrangement and confirms regioselectivity of bromomethyl substitution .
Q. What safety protocols are essential for handling and storing this compound?
Methodological Answer:
- Storage : Store under inert atmosphere (N/Ar) at 2–8°C to prevent decomposition or moisture absorption .
- Hazard Mitigation : Use PPE (gloves, goggles) due to its corrosive nature (H314 hazard code). Neutralize spills with sodium bicarbonate and dispose via certified waste management .
Advanced Research Questions
Q. How can reaction yields be improved for bromomethylation of 2-chloroquinoline derivatives?
Methodological Answer:
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance bromomethyl group transfer .
- Temperature Control : Reflux (~56°C for acetone) balances reaction rate and side-product formation. Microwave-assisted synthesis may reduce time .
- Byproduct Analysis : Monitor via TLC or GC-MS to identify impurities (e.g., di-brominated byproducts) and adjust stoichiometry .
Q. How do thermodynamic properties (e.g., vapor pressure, sublimation enthalpy) impact the purification of this compound?
Methodological Answer:
- Transpiration Method : Measure vapor pressure (P) as a function of temperature (T) using nitrogen flow to determine sublimation enthalpy (Δ) via the Clausius-Clapeyron equation .
- Purification : Sublimation at reduced pressure (≤0.1 mmHg) and controlled T (~100–120°C) isolates high-purity product. Differential scanning calorimetry (DSC) can identify melting points and phase transitions .
Q. How is the biological activity of this compound evaluated in anticancer research?
Methodological Answer:
- In vitro Assays : Test cytotoxicity using MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Prepare stock solutions in DMSO (<0.1% final concentration to avoid solvent toxicity) .
- Dose-Response Analysis : Calculate IC values (e.g., 21.02 mM for MCF-7) via non-linear regression. Include positive controls (e.g., cisplatin) for validation .
- Mechanistic Studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) or ROS generation probes (e.g., DCFH-DA) .
Q. What strategies ensure high purity of this compound for use as a reference standard?
Methodological Answer:
- Chromatography : Purify via flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .
- Batch Consistency : Validate purity (>98%) using qNMR or HPLC-UV (λ = 254 nm). Track lot-to-lot variability with accelerated stability studies (40°C/75% RH for 1 month) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
